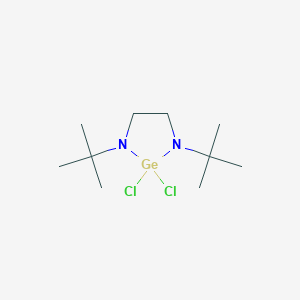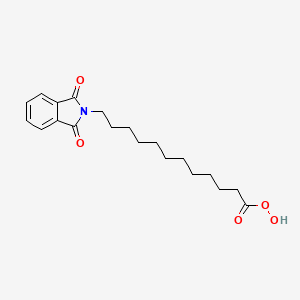![molecular formula C33H39ClNP B12561952 {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 179739-04-9](/img/structure/B12561952.png)
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to a 3-(dibutylamino)phenylmethyl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-(dibutylamino)benzyl chloride under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong bases like butyllithium (BuLi) are used to deprotonate the phosphonium salt, forming the ylide.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes formed through the Wittig reaction.
科学研究应用
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction, which is crucial for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The primary mechanism of action for {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final product and triphenylphosphine oxide.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of ylides.
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the 3-(dibutylamino)phenylmethyl moiety.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of the 3-(dibutylamino)phenylmethyl group.
Uniqueness
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the dibutylamino group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
属性
CAS 编号 |
179739-04-9 |
|---|---|
分子式 |
C33H39ClNP |
分子量 |
516.1 g/mol |
IUPAC 名称 |
[3-(dibutylamino)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H39NP.ClH/c1-3-5-25-34(26-6-4-2)30-18-16-17-29(27-30)28-35(31-19-10-7-11-20-31,32-21-12-8-13-22-32)33-23-14-9-15-24-33;/h7-24,27H,3-6,25-26,28H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CBJZBOIVNVUMDO-UHFFFAOYSA-M |
规范 SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)



![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
